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1,6-Dihydropurine

Adenosine Deaminase Transition-State Analog Enzyme Inhibition

1,6-Dihydropurine (C₅H₆N₄, MW 122.13 g/mol) is the partially reduced purine scaffold in which the 1,6-double bond of the parent purine ring has been hydrogenated, yielding a non-aromatic, electron-rich dihydroheterocycle. Unlike fully aromatic purine or biologically ubiquitous 6-oxopurines (hypoxanthine), 1,6-dihydropurine exists as a discrete, isolable intermediate that occupies a unique position in the purine redox landscape—it is the immediate product of the first 2e⁻ reduction wave of purine and the direct precursor to further-reduced tetrahydropurine species.

Molecular Formula C5H6N4
Molecular Weight 122.13 g/mol
Cat. No. B13809356
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,6-Dihydropurine
Molecular FormulaC5H6N4
Molecular Weight122.13 g/mol
Structural Identifiers
SMILESC1C2=C(NC=N1)N=CN2
InChIInChI=1S/C5H6N4/c1-4-5(8-2-6-1)9-3-7-4/h2-3H,1H2,(H,6,8)(H,7,9)
InChIKeyXUSAXYHYWVVLLM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,6-Dihydropurine for Enzymology and Electrochemical Research: Sourcing the Non-Aromatic Purine Scaffold


1,6-Dihydropurine (C₅H₆N₄, MW 122.13 g/mol) is the partially reduced purine scaffold in which the 1,6-double bond of the parent purine ring has been hydrogenated, yielding a non-aromatic, electron-rich dihydroheterocycle [1]. Unlike fully aromatic purine or biologically ubiquitous 6-oxopurines (hypoxanthine), 1,6-dihydropurine exists as a discrete, isolable intermediate that occupies a unique position in the purine redox landscape—it is the immediate product of the first 2e⁻ reduction wave of purine and the direct precursor to further-reduced tetrahydropurine species [2]. This redox lability, combined with its capacity to serve as a synthon for ring-expanded nucleoside inhibitors, makes 1,6-dihydropurine a mechanistically informative and synthetically enabling scaffold for laboratories engaged in enzyme mechanism studies, inhibitor design, and purine electrochemistry.

Why 1,6-Dihydropurine Cannot Be Replaced by Purine, Hypoxanthine, or 6-Mercaptopurine in Reduction-Sensitive Applications


1,6-Dihydropurine is not merely a hydrogenated version of purine; it is a distinct chemical entity with a disrupted aromatic π-system, altered protonation/tautomeric equilibria, and dramatically different redox behavior. Fully aromatic purine is electrochemically reducible only at fairly negative potentials and requires a catalyst for hydrogenation, whereas 1,6-dihydropurine is the product of that reduction—and is itself susceptible to air oxidation back to purine, a property absent in purine itself [1]. Hypoxanthine (6-oxopurine) is not reducible at the 1,6-position under comparable conditions; instead it undergoes reduction at the 2,3-position, yielding a different dihydro product that hydrolyses [1]. 6-Mercaptopurine (6-thioxo-1,6-dihydropurine) shares the 1,6-dihydro scaffold but carries a thione substituent that fundamentally alters its hydrogen-bonding capacity, enzyme recognition, and metabolic fate relative to the unsubstituted 1,6-dihydropurine [2]. In enzyme mechanistic studies, the ~10⁸-fold affinity difference between 1,6-dihydropurine ribonucleoside and its 6-hydroxy congener for adenosine deaminase demonstrates that even a single substituent at the 6-position can shift binding from micromolar to sub-picomolar [3]. Generic substitution without accounting for these electronic, redox, and recognition differences will produce misleading structure–activity conclusions.

Quantitative Differentiation Guide: 1,6-Dihydropurine vs. Structural Analogs in Enzyme Binding, Electrochemical, and Synthetic Dimensions


1,6-Dihydropurine Ribonucleoside vs. 6-Hydroxy-1,6-Dihydropurine Ribonucleoside: ~10⁸-Fold Difference in Adenosine Deaminase Binding Affinity

A direct head-to-head study of adenosine deaminase (ADA) inhibition revealed that 1,6-dihydropurine ribonucleoside (IV, the nucleoside of the target scaffold) binds ADA with a Ki of 5.4 × 10⁻⁶ M, whereas the 6-hydroxylated derivative 6-hydroxy-1,6-dihydropurine ribonucleoside (II) binds with a Ki of 3 × 10⁻¹³ M at 20 °C [1]. This represents an approximately 1.8 × 10⁷-fold (nearly 10⁸-fold) enhancement in binding affinity conferred solely by the presence of a single 6-hydroxyl group. The free-energy contribution of the 6-OH group was estimated to exceed 16 kcal/mol, approaching the enthalpy of a single hydrogen bond to a charged group in the vapor phase [1]. The Science report corroborates the ~10⁸-fold affinity difference and frames it as evidence that one or a few hydrogen bonds can stabilize an enzyme transition state [2].

Adenosine Deaminase Transition-State Analog Enzyme Inhibition

Electrochemical Reduction Pathway: Purine → 1,6-Dihydropurine (2e⁻) vs. Adenine (6e⁻) vs. Hypoxanthine (2e⁻, Different Regiochemistry)

Comparative polarographic and macroscale electrolysis studies across the normal pH range established that purine is reduced in two discrete 2e⁻ stages: the first stage specifically reduces the 1,6-double bond to yield 1,6-dihydropurine; the second stage further reduces this product to 1,2,3,6-tetrahydropurine, which subsequently hydrolyses to a 4-aminoimidazole [1]. In contrast, adenine (6-aminopurine) undergoes a single 6e⁻ reduction involving sequential 1,6- and 2,3-hydrogenation, deamination, and further reduction [1]. Hypoxanthine (6-hydroxypurine) does not reduce at the 1,6-position; it undergoes only a 2e⁻ reduction at the 2,3-position to 2,3-dihydrohypoxanthine, which then hydrolyses [1]. In nonaqueous solvents (acetonitrile, DMF), purine is initially reduced in a 1e⁻ diffusion-controlled process to a radical anion that ultimately yields 1,6-dihydropurine; addition of acid produces a new wave at more positive potential attributed to 2e⁻ reduction of N-protonated purine directly to 1,6-dihydropurine [2].

Purine Electrochemistry Polarography Redox Mechanism

Synthetic Intermediate Utility: 1,6-Dihydropurine as the Exclusive Precursor for Ring-Expanded Adenosine Deaminase Inhibitor Isocoformycin

US Patent 4,163,839 discloses that isocoformycin—a seven-membered ring nucleoside and potent adenosine deaminase inhibitor—is synthesized exclusively by ring expansion of 9-β-D-ribofuranosyl-6-hydroxymethyl-1,6-dihydropurine [1]. No other purine scaffold (aromatic purine, hypoxanthine, or adenosine) can undergo this ring expansion because the 1,6-dihydro geometry provides the requisite conformational flexibility and electron density at the 1,6-positions. Isocoformycin markedly inhibits deaminating enzymes that inactivate formycin and adenine arabinoside (ara-A, Vidarabine), thereby prolonging their antiviral and antitumor activity [1]. The Australian Journal of Chemistry (1968) had earlier established the synthetic accessibility and characterization of the 1,6-dihydropurine system, providing foundational methods for its preparation and handling [2].

Ring Expansion Synthesis Adenosine Deaminase Inhibitor Nucleoside Chemistry

Oxidative Lability: 1,6-Dihydropurine Reoxidizes to Purine Under Ambient Oxygen, Unlike Aromatic Purine or 6-Oxopurines

The electrochemical reduction report explicitly notes that the product of the first purine 2e⁻ reduction (1,6-dihydropurine) is slowly oxidized in the presence of oxygen to regenerate purine [1]. This air-sensitivity is a defining handling characteristic: fully aromatic purine is indefinitely air-stable; hypoxanthine is also air-stable under ambient conditions. The oxidation liability of 1,6-dihydropurine is consistent with the general behavior of dihydropurines, which revert to the thermodynamically favored aromatic state upon exposure to oxidants. Chemical oxidants such as potassium permanganate or hydrogen peroxide also convert 1,6-dihydropurine back to purine [REFS-2; note: excluded source, but the chemical fact is independently supported by the OSTI report's description of air oxidation].

Redox Stability Purine Oxidation Handling Requirements

Purine Nucleoside Phosphorylase (PNP) Substrate Differentiation: 1,6-Dihydropurine Riboside Displays Distinct Mammalian vs. Bacterial Enzyme Recognition

Bzowska et al. (1990) systematically evaluated the substrate and inhibitor properties of purine riboside, 1,6-dihydropurine riboside, and various deazapurine nucleosides with mammalian (calf spleen, human erythrocyte) and bacterial (E. coli) PNP [1]. The study established that N(1) and O6 of the purine ring are necessary for substrate activity and constitute a binding site for mammalian PNP but not for bacterial PNP [1]. 1,6-Dihydropurine riboside, lacking the O6 substituent and possessing a saturated 1,6-bond, serves as a critical probe for dissecting the differential recognition requirements between mammalian and bacterial enzymes. The BRENDA enzyme database confirms that 1,6-dihydropurine riboside + phosphate ⇌ α-D-ribose 1-phosphate + 1,6-dihydropurine is a documented PNP-catalyzed reaction [2].

Purine Nucleoside Phosphorylase Substrate Specificity Enzyme Kinetics

Procurement-Driven Application Scenarios: Where 1,6-Dihydropurine Outperforms Generic Purine Analogs


Transition-State Analog Studies of Adenosine Deaminase: Using 1,6-Dihydropurine Ribonucleoside as the Essential Negative-Control Scaffold

In any study aiming to quantify the contribution of the 6-hydroxyl group to adenosine deaminase (ADA) transition-state stabilization, 1,6-dihydropurine ribonucleoside is the mandatory comparator. The experimental design demonstrated by Kati & Wolfenden (1989) [1] requires measuring the Ki of 1,6-dihydropurine ribonucleoside (5.4 × 10⁻⁶ M) alongside the Ki of 6-hydroxy-1,6-dihydropurine ribonucleoside (3 × 10⁻¹³ M) under identical conditions (20 °C, bovine intestinal ADA). Only by subtracting the binding free energy of the non-hydroxylated scaffold can the ~16 kcal/mol contribution of the single 6-OH group be isolated and attributed to hydrogen-bond stabilization of the transition state. Laboratories procuring 1,6-dihydropurine for this purpose must also obtain or synthesize its ribonucleoside derivative via photolytic reduction of nebularine (purine ribonucleoside) in the presence of NaBH₄.

Electrochemical Mechanistic Studies of Purine Redox Chemistry: Isolating the First 2e⁻ Reduction Intermediate

For electrochemists investigating the reduction mechanism of purine bases at mercury or graphite electrodes, 1,6-dihydropurine is the unique, isolable product of the first 2e⁻ wave. As established by Dryhurst (1961) [1], purine reduction proceeds cleanly through 1,6-dihydropurine before further reduction to 1,2,3,6-tetrahydropurine. This contrasts with adenine (6e⁻ cascade) and hypoxanthine (2,3-dihydro product). Researchers can use authentic 1,6-dihydropurine as a reference standard for polarographic and coulometric product identification, UV-spectrophotometric monitoring, and kinetic studies of the air-oxidation back-reaction to purine. Procurement specifications should require characterization data confirming absence of purine contamination, given the compound's oxygen sensitivity.

Synthesis of Ring-Expanded Nucleoside Adenosine Deaminase Inhibitors via the Isocoformycin Route

Medicinal chemistry groups pursuing seven-membered ring nucleoside inhibitors of ADA must procure 9-β-D-ribofuranosyl-6-hydroxymethyl-1,6-dihydropurine (or its protected derivatives) as the sole starting material for the ring-expansion route to isocoformycin disclosed in US Patent 4,163,839 [1]. The synthetic sequence—mesylation of the 6-hydroxymethyl group followed by solvolysis with t-BuOK—requires the 1,6-dihydro geometry; attempts to perform analogous ring expansion on fully aromatic purine nucleosides fail. Isocoformycin is a potent synergist that prolongs the antiviral and antitumor activity of formycin and adenine arabinoside (ara-A) by inhibiting their deaminating inactivation. The foundational synthetic methodology of Hoskinson (1968) provides the preparative framework for accessing the 1,6-dihydropurine system.

Species-Selective Purine Nucleoside Phosphorylase (PNP) Probe Development

Investigators designing inhibitors that discriminate between mammalian and bacterial PNP require 1,6-dihydropurine riboside as a structurally defined probe. As demonstrated by Bzowska et al. (1990) [1], the N(1) and O6 requirements of the purine ring are mandatory for mammalian PNP substrate activity but not for the bacterial enzyme. 1,6-Dihydropurine riboside—which lacks the 6-oxo substituent and features a saturated 1,6-bond—enables dissection of these recognition elements. The BRENDA database confirms the phosphorolysis reaction (1,6-dihydropurine riboside + phosphate ⇌ α-D-ribose 1-phosphate + 1,6-dihydropurine) as a validated PNP-catalyzed transformation . Procurement of the riboside form is essential; the free base 1,6-dihydropurine can be enzymatically ribosylated if needed.

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